Cas no 452298-25-8 (N-(2H-1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide)
N-(2H-1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
- 1,2-Benzisothiazole-2(3H)-acetamide, N-1,3-benzodioxol-5-yl-3-oxo-, 1,1-dioxide
- N-(2H-1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
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- Inchi: 1S/C16H12N2O6S/c19-15(17-10-5-6-12-13(7-10)24-9-23-12)8-18-16(20)11-3-1-2-4-14(11)25(18,21)22/h1-7H,8-9H2,(H,17,19)
- InChI Key: MQYCLVOWRZKFTM-UHFFFAOYSA-N
- SMILES: S1(=O)(=O)C2=C(C=CC=C2)C(=O)N1CC(NC1=CC=C2OCOC2=C1)=O
Experimental Properties
- Density: 1.620±0.06 g/cm3(Predicted)
- pka: 11.47±0.20(Predicted)
N-(2H-1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2748-0175-2μmol |
N-(2H-1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
452298-25-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2748-0175-5μmol |
N-(2H-1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
452298-25-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2748-0175-10μmol |
N-(2H-1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
452298-25-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2748-0175-20μmol |
N-(2H-1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
452298-25-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2748-0175-1mg |
N-(2H-1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
452298-25-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2748-0175-2mg |
N-(2H-1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
452298-25-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2748-0175-3mg |
N-(2H-1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
452298-25-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2748-0175-4mg |
N-(2H-1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
452298-25-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2748-0175-5mg |
N-(2H-1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
452298-25-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2748-0175-10mg |
N-(2H-1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
452298-25-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(2H-1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on N-(2H-1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
Comprehensive Analysis of N-(2H-1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide (CAS No. 452298-25-8)
The compound N-(2H-1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide, identified by its CAS number 452298-25-8, represents a sophisticated molecular structure with significant potential in pharmaceutical and biochemical research. This benzodioxol- and benzothiazol-derived acetamide has garnered attention due to its unique chemical framework, which combines multiple heterocyclic systems. Researchers are particularly interested in its potential applications as a enzyme modulator or receptor ligand, given its structural similarity to bioactive molecules.
In recent years, the scientific community has shown growing interest in heterocyclic compounds like 452298-25-8, especially in the context of drug discovery and medicinal chemistry. The compound's 1,3-benzodioxol moiety is particularly noteworthy, as this structural feature is present in numerous pharmacologically active substances. When combined with the 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol group, it creates a distinctive molecular architecture that may interact with biological targets in novel ways. This has led to speculation about its potential in addressing oxidative stress-related conditions or inflammatory pathways, topics currently trending in biomedical research.
The acetamide linkage in N-(2H-1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide provides additional points of interest for synthetic chemists. This functional group often serves as a crucial pharmacophore in drug design, influencing both the compound's bioavailability and target binding affinity. Current literature suggests that modifications to the acetamide portion could significantly alter the compound's pharmacokinetic properties, making it a valuable scaffold for structure-activity relationship studies.
From a synthetic chemistry perspective, the preparation of CAS 452298-25-8 presents interesting challenges and opportunities. The fusion of benzodioxol and benzothiazol systems requires careful consideration of protecting group strategies and regioselective transformations. Recent advances in green chemistry and catalytic methods may offer more efficient routes to this compound, addressing common search queries about sustainable synthesis of complex heterocycles. The compound's potential as a building block for more elaborate structures also makes it relevant to current discussions about fragment-based drug design.
Analytical characterization of 452298-25-8 involves sophisticated techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are crucial for confirming the compound's structure and purity, especially given the complexity introduced by the sulfonamide-like trioxo group in the benzothiazol ring. The compound's spectral properties are of particular interest to researchers working on chemical probe development and biomarker discovery, areas that frequently appear in scientific literature searches.
In the context of current research trends, N-(2H-1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide aligns with several hot topics in chemical biology. Its potential interactions with redox-sensitive proteins or signaling pathways make it relevant to studies of cellular stress responses. Additionally, the compound's structural features suggest possible applications in molecular imaging or as a chemical biology tool, addressing frequent queries about novel research reagents.
The stability and formulation considerations for CAS 452298-25-8 present another area of practical importance. Researchers often search for information about the solubility characteristics and storage conditions of such specialized compounds. Preliminary data suggests that the benzodioxol-benzothiazol hybrid system may exhibit interesting photophysical properties, potentially making it useful in material science applications beyond biological contexts.
As research into multi-target drug discovery continues to grow, compounds like 452298-25-8 that incorporate multiple pharmacophoric elements gain increasing significance. The simultaneous presence of electron-rich benzodioxol and electron-deficient benzothiazol components creates a unique electronic profile that may enable interactions with diverse biological targets. This characteristic aligns well with current interests in polypharmacology and network pharmacology approaches to drug development.
Future directions for research on N-(2H-1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide may include detailed structure-activity relationship studies, exploration of its metabolic fate in biological systems, and investigation of its potential as a lead compound for various therapeutic areas. The compound's unique architecture ensures it will remain a subject of interest in both academic and industrial research settings, particularly as computational methods for molecular docking and virtual screening become more sophisticated.
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